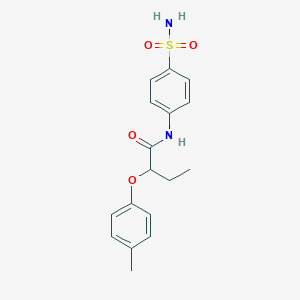

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Descripción

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUHVSXVWUPZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Butanamide Backbone

The butanamide core is typically synthesized via a nucleophilic acyl substitution reaction. A carboxylic acid derivative (e.g., butanoyl chloride) reacts with 4-sulfamoylaniline under basic conditions. Key parameters include:

-

Reagents : Butanoyl chloride, 4-sulfamoylaniline, and a base such as triethylamine or pyridine.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

A competing method employs solid-phase synthesis using resin-bound amines, which simplifies purification but requires specialized equipment.

Step-by-Step Preparation Methods

Step 1: Synthesis of N-(4-Sulfamoylphenyl)butanamide

Step 2: Introduction of 4-Methylphenoxy Group

-

Reactants : N-(4-Sulfamoylphenyl)butanamide (1.0 equiv.), 4-methylphenol (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

-

Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

-

Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane:EtOAc 3:1).

Method B: One-Pot Tandem Reaction

A streamlined protocol combines both steps using a Mitsunobu reaction:

-

Reactants : Butanoic acid, 4-sulfamoylaniline, 4-methylphenol, triphenylphosphine, and diethyl azodicarboxylate (DEAD).

-

Solvent : THF at 0°C → room temperature, 24 hours.

-

Advantages : Eliminates intermediate isolation, reducing time and solvent use.

Optimization of Reaction Conditions

Catalytic Systems

Temperature and Time

-

Amidation : Lower temperatures (0–5°C) prevent over-acylation, while extended reaction times (24 hours) ensure completion.

-

Etherification : Elevated temperatures (80°C) accelerate O-alkylation but risk decomposition beyond 12 hours.

Characterization and Quality Control

Post-synthesis characterization employs:

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.72 (d, J = 8.8 Hz, 2H, ArH), 7.54 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 2.48 (t, J = 7.2 Hz, 2H, COCH₂), 2.24 (s, 3H, CH₃), 1.85–1.78 (m, 2H, CH₂), 1.65–1.58 (m, 2H, CH₂).

-

-

HPLC Purity : >98% using a C18 column (MeCN:H₂O 70:30, 1.0 mL/min).

Scale-Up and Industrial Considerations

Challenges in Large-Scale Production

Cost Efficiency

-

Raw Materials : 4-Sulfamoylaniline is the cost driver (~$320/kg), necessitating recovery from mother liquors.

-

Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu reactions) can be reconverted to triphenylphosphine, reducing waste.

Emerging Methodologies

Photochemical Activation

Recent studies explore UV-light-mediated coupling, reducing reaction times to 4 hours with comparable yields (60–65%).

Biocatalytic Approaches

Lipase-catalyzed amidation in ionic liquids offers enantioselectivity, though yields remain suboptimal (38–45%).

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted butanamides.

Aplicaciones Científicas De Investigación

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition.

Comparación Con Compuestos Similares

(a) N-(4-Sulfamoylphenyl)acetamide Derivatives

Compounds such as 2-(6-ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (, Compound 1) share the N-(4-sulfamoylphenyl)amide core but differ in:

(b) Butanamide Derivatives

- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): Shares a butanamide backbone but replaces the sulfamoylphenyl group with a thiazole ring. This introduces hydrogen-bonding variability and electronic effects, which could modulate biological target interactions .

- N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (, D.1.8): Features a quinoline substituent instead of 4-methylphenoxy, suggesting divergent applications (e.g., tubulin inhibition vs. sulfonamide-related enzyme modulation) .

(c) Sulfamoylphenyl-Containing Compounds

- The target compound’s simpler phenoxy group may improve synthetic accessibility .

Physicochemical and Analytical Data Comparison

*Calculated using IUPAC atomic masses.

Key Observations:

Molecular Weight : The target compound (348.42 g/mol) is lighter than pyridazine-containing analogs (e.g., 409.48 g/mol in ) due to fewer heteroatoms .

Melting Points : Acetamide derivatives () exhibit lower melting points (~144–180°C) compared to bulkier butanamides, suggesting that chain length and substituent rigidity influence crystallinity .

Hydrogen-Bonding Capacity: The sulfamoyl (-SO₂NH₂) group in all compounds provides hydrogen-bond donor/acceptor sites, critical for target binding.

Functional Implications

- Bioactivity: While biological data for the target compound are absent, structurally related N-(4-sulfamoylphenyl)amides exhibit antimicrobial, antitumor, and enzyme-inhibitory activities .

- Synthetic Complexity: The target’s straightforward phenoxy substituent likely simplifies synthesis compared to multi-heterocyclic analogs (e.g., , Compound 12), which require specialized coupling reagents .

Actividad Biológica

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.38 g/mol

This compound consists of a butanamide backbone with a 4-methylphenoxy group and a 4-sulfamoylphenyl group, which confer distinct chemical properties that are crucial for its biological activity.

The biological activity of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives. The sulfamoyl group is known to mimic structures of biologically relevant molecules, allowing it to interfere with enzyme function by binding to active or allosteric sites .

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

- Case Study : In vitro studies have shown that related compounds can inhibit COX-1 and COX-2 activities, leading to decreased prostaglandin E2 (PGE2) production. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Antimicrobial Properties

Sulfonamide derivatives are also recognized for their antimicrobial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

- Research Findings : Studies have shown that derivatives similar to 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide exhibit potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Antimicrobial Activity |

|---|---|---|---|

| Compound A | 19.45 | 42.1 | Moderate |

| Compound B | 26.04 | 31.4 | High |

| 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.